molecular formula C8H4F3LiO B12568093 lithium;1,2,2-trifluoroethenoxybenzene CAS No. 202132-56-7

lithium;1,2,2-trifluoroethenoxybenzene

Cat. No.: B12568093
CAS No.: 202132-56-7
M. Wt: 180.1 g/mol
InChI Key: PSQNAXMDBIZYSC-UHFFFAOYSA-N
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Description

Lithium;1,2,2-trifluoroethenoxybenzene is a chemical compound with the molecular formula C₈H₄F₃LiO. It is known for its unique structure, which includes a trifluoroethenoxy group attached to a benzene ring, with lithium as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,2-trifluoroethenoxybenzene typically involves the reaction of 1,2,2-trifluoroethenol with a suitable benzene derivative in the presence of a lithium base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the trifluoroethenoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,2-trifluoroethenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;1,2,2-trifluoroethenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;1,2,2-trifluoroethenoxybenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. For example, it can interact with glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;1,2,2-trifluoroethenoxybenzene is unique due to its trifluoroethenoxy group, which imparts distinct chemical properties, such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in advanced battery technologies .

Properties

CAS No.

202132-56-7

Molecular Formula

C8H4F3LiO

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;1,2,2-trifluoroethenoxybenzene

InChI

InChI=1S/C8H4F3O.Li/c9-7(10)8(11)12-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI Key

PSQNAXMDBIZYSC-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC(=CC=[C-]1)OC(=C(F)F)F

Origin of Product

United States

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